molecular formula C7H4ClFN2S B1361753 7-Chloro-4-fluorobenzo[d]thiazol-2-amine CAS No. 872365-04-3

7-Chloro-4-fluorobenzo[d]thiazol-2-amine

Cat. No.: B1361753
CAS No.: 872365-04-3
M. Wt: 202.64 g/mol
InChI Key: XCUITTBSKCRPCT-UHFFFAOYSA-N
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Description

7-Chloro-4-fluorobenzo[d]thiazol-2-amine ( 872365-04-3) is a small molecule with the molecular formula C7H4ClFN2S and a molecular weight of 202.64 g/mol . This compound belongs to the 2-aminobenzothiazole class, which is recognized as a privileged scaffold in medicinal chemistry due to its wide range of biological activities . Researchers value this heterocyclic system for developing novel pharmacologically active compounds, as it can be modified to interact with various biological targets . The specific substitution pattern of chlorine and fluorine atoms on the benzothiazole core makes this compound a versatile and valuable intermediate in organic synthesis and drug discovery projects. It is particularly useful for the synthesis of more complex molecules that are screened for potential therapeutic applications . As a standard handling practice, this product should be stored sealed in a dry environment, preferably at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-4-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUITTBSKCRPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650180
Record name 7-Chloro-4-fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872365-04-3
Record name 7-Chloro-4-fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Design and Structure Activity Relationship Sar Studies of 7 Chloro 4 Fluorobenzo D Thiazol 2 Amine Derivatives

Rational Design Principles for Benzothiazole-Based Research Compounds

The rational design of benzothiazole (B30560) derivatives is founded on several key principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. Benzothiazoles are considered bioisosteres of other bicyclic aromatic systems, such as indole, allowing for "scaffold hopping" strategies to develop novel compounds with potentially improved characteristics. nih.gov

A primary design strategy involves molecular hybridization, where the benzothiazole scaffold is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced biological activity. This approach leverages the established activities of different molecular fragments to produce a single, more effective compound.

Structure-Activity Relationship (SAR) analysis is central to the design process. It involves systematically altering substituents on the benzothiazole core and observing the resulting changes in biological activity. This allows researchers to identify key structural features responsible for a compound's function. For instance, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been identified as particularly important for modulating a variety of biological activities. rjptonline.org Computational tools, such as molecular docking, are often employed to predict how these structural changes will affect the binding of the molecule to its target enzyme or receptor, thereby guiding the synthesis of more potent derivatives.

Exploration of Substituent Effects on Benzothiazol-2-amine Scaffolds

The biological profile of the benzothiazol-2-amine scaffold is highly dependent on the nature and position of substituents on the fused benzene (B151609) ring. Halogenation, in particular, is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties.

The incorporation of fluorine is known to enhance metabolic stability, binding affinity, and membrane permeability due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. nih.gov For example, novel aminobenzothiazole derivatives with 4-fluoro substitutions have demonstrated potent and selective anticancer activity. nih.gov

Chlorine, another common halogen substituent, significantly alters the electronic and lipophilic character of the molecule. Its electron-withdrawing nature can influence the acidity of the 2-amino group and affect hydrogen bonding capabilities. SAR studies on various benzothiazole series have shown that electron-withdrawing groups, including halogens, can enhance antimicrobial activity. mdpi.com The specific positioning of these halogens is critical; for instance, moving a chloro group from the 6- to the 5-position on the benzothiazole ring was found to have minimal effect on antibacterial activity in one series, whereas replacing both chloro groups with fluorine resulted in a significant decrease in the minimum inhibitory concentration (MIC). nih.gov

Systematic Structural Modifications of 7-Chloro-4-fluorobenzo[d]thiazol-2-amine

While research specifically detailing modifications to the this compound scaffold is limited, extensive studies on the closely related isomeric scaffold, 6-fluoro-7-chlorobenzothiazol-2-amine, provide a strong basis for understanding its chemical reactivity and SAR. These studies demonstrate the feasibility of modifying the core structure at several key positions to generate libraries of derivatives for biological screening.

The 2-amino group of the benzothiazole core is a primary site for chemical modification, serving as a versatile handle for introducing a wide range of functional groups. nih.govnih.gov This position is readily functionalized to explore its impact on biological activity.

Another key variation involves the formation of ureas and thioureas. The 2-amino group can be converted into an isothiocyanate, which then serves as an intermediate to react with various amines, or it can react with isocyanates to form urea derivatives. These modifications introduce new hydrogen bond donors and acceptors, which can significantly influence target binding. The structure-activity relationship of these derivatives often shows that the nature of the substituents on the terminal aryl ring of the urea or thiourea moiety plays a critical role in determining biological potency. researchgate.net

Table 1: Examples of Modifications at the 2-Amino Group of Halogenated Benzothiazoles

Parent ScaffoldReaction TypeResulting Derivative ClassReported Biological Activity
2-amino-6-fluoro-7-chlorobenzothiazoleCondensation with substituted chloroacetamidesAcetanilidesAntifungal and Antibacterial
2-amino-6-fluoro-7-chlorobenzothiazoleReaction with isocyanates/isothiocyanatesUreas/ThioureasAntidiabetic (in-silico)
2-aminobenzothiazole (B30445)Reaction with dialkyne and aryl azides (Click Chemistry)Triazole derivativesAntibacterial and Antifungal

The specific placement of the chloro and fluoro groups at the C7 and C4 positions, respectively, defines the unique character of the target scaffold. The interplay between the electron-withdrawing inductive effect of fluorine at C4 and the larger, more lipophilic chlorine atom at C7 creates a distinct electronic distribution across the benzene ring.

Research on related scaffolds has shown that moving halogen substituents around the ring can lead to significant changes in activity. For example, in a series of benzimidazole derivatives, a 2,4-fluorinated benzyl ring conferred the highest antifungal activity. nih.gov This highlights the importance of positional isomerism in determining the biological profile of halogenated heterocyclic compounds.

Beyond the existing halogen substituents, further modifications to the benzene portion of the benzothiazole ring system offer another avenue for creating structural diversity. Common strategies include the introduction of additional substituents or the replacement of the benzene ring with other aromatic or heteroaromatic systems (bioisosteric replacement).

A frequent modification involves nitration of the benzene ring, followed by reduction to an amino group. nih.gov This newly introduced amino group can then be functionalized in a manner similar to the 2-amino position, allowing for the attachment of various side chains. This approach has been used to synthesize derivatives with anti-inflammatory activity. nih.gov The position of this new functional group (e.g., at C5 or C6) can profoundly impact the molecule's interaction with its biological target.

SAR Studies of Benzo[d]thiazol-2-amine Core for Research Applications

SAR studies on derivatives of halogenated benzo[d]thiazol-2-amines have provided valuable insights for various research applications, particularly in antimicrobial and anticancer research.

In a study of 7-Chloro-(6-fluorobenzothiazole)-2-amino(substituted) acetanilides, the nature of the substituent on the terminal acetanilide ring was found to be crucial for antifungal activity. researchgate.net Specifically, compounds bearing a 4-chlorophenyl or a 2,4-dichlorophenyl group exhibited the most promising activity against fungal strains. researchgate.net This suggests that an electron-deficient phenyl ring at this position is favorable for the observed biological effect.

Table 2: Antifungal Activity of Selected 2-acetamido-6-fluoro-7-chlorobenzothiazole Derivatives

Compound IDSubstituent on Acetanilide RingActivity against A. niger (Zone of Inhibition, mm)
6aPhenyl13
6b4-Chlorophenyl19
6c2,4-Dichlorophenyl18
6d4-Methylphenyl14
6e4-Nitrophenyl17
6f4-Methoxyphenyl12
Standard (Griseofulvin)-22

Data adapted from research on 2-amino-6-fluoro-7-chlorobenzothiazole derivatives, a close structural isomer of the subject compound. researchgate.net

In other studies focusing on antibacterial agents, SAR analysis revealed that an N-propyl imidazole moiety attached to the 2-amino group was critical for potent activity against Staphylococcus aureus. mdpi.com Furthermore, the substitution pattern on the benzothiazole ring itself was significant, with a 5,6-difluoro substitution proving to be a potent inhibitor of Gram-positive pathogens. nih.gov These findings collectively underscore that the biological activity of benzothiazol-2-amine derivatives is a complex function of the electronic and steric properties of substituents at multiple positions on the scaffold.

Computational Approaches in Guiding Derivative Design and SAR Prediction

In the contemporary drug discovery landscape, computational chemistry serves as an indispensable tool for the rational design of novel therapeutic agents and for deciphering complex structure-activity relationships (SAR). For derivatives of this compound, a variety of in silico techniques are employed to predict their biological activity, understand their mechanism of action at a molecular level, and guide the synthesis of more potent and selective compounds. These computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, offer a cost-effective and time-efficient alternative to traditional high-throughput screening.

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method allows researchers to visualize and analyze the interactions between a derivative of this compound and its biological target. For instance, in the context of anticancer research, molecular docking studies have been conducted on benzo[d]thiazol-2-amine derivatives to evaluate their binding affinity with targets like the Human Epidermal growth factor receptor (HER) enzyme and DNA. nih.gov By simulating the docking process, it is possible to identify key interactions such as hydrogen bonds and hydrophobic interactions that contribute to the binding energy. For example, studies on similar benzothiazole derivatives have shown that specific substitutions can lead to higher binding affinities, suggesting more effective interactions with the target. nih.gov

One area of investigation for benzo[d]thiazol-2-amine derivatives has been their potential as analgesic and anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. rjpbr.comnih.govresearchgate.net Molecular docking simulations have been utilized to compare the binding affinities of various derivatives against COX-1 and COX-2 enzymes. rjpbr.comnih.govresearchgate.net The results from these in silico studies can help in identifying which derivatives are likely to exhibit higher inhibitory activity. For example, certain synthesized benzo[d]thiazol-2-amine derivatives were found to possess a higher binding affinity for COX-1 than the standard drug diclofenac in docking studies. rjpbr.comnih.govresearchgate.net Such findings are crucial in guiding the design of new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational tool that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of compounds with known activities, QSAR models can predict the activity of newly designed, unsynthesized molecules. This predictive capability is invaluable for prioritizing which derivatives of this compound should be synthesized and tested, thereby optimizing resources.

The development of a QSAR model involves the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. For benzothiazole derivatives, QSAR studies have been performed to understand the structural requirements for their biological activities, including antimalarial and anticancer effects. biointerfaceresearch.com For instance, a QSAR analysis of antimalarial benzothiazole derivatives identified that electronic descriptors like atomic net charges, dipole moment, and the energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO and ELUMO) were significant in predicting their activity.

The insights gained from both molecular docking and QSAR studies are synergistic. Docking can provide a detailed picture of the binding mode and key interactions, while QSAR can offer a broader understanding of the physicochemical properties that govern activity across a series of compounds. Together, these computational approaches enable a more rational and targeted approach to the design of novel this compound derivatives with enhanced therapeutic potential.

Advanced Spectroscopic and Spectrometric Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 7-Chloro-4-fluorobenzo[d]thiazol-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR techniques, would be essential for unambiguous structural confirmation.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons and the amine protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the thiazole (B1198619) ring. The coupling patterns (splitting) between adjacent protons would provide crucial information about their relative positions on the benzene (B151609) ring. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Hypothetical ¹H NMR Data Table:

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Valuee.g., d, t, mValueValuee.g., H-5
Valuee.g., d, t, mValueValuee.g., H-6
Valuee.g., br sN/AValuee.g., -NH₂

¹³C NMR Analysis of Carbon Framework

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The chemical shifts of the carbon atoms would be significantly affected by the attached heteroatoms (N, S, Cl, F). The carbon atoms directly bonded to the electronegative fluorine and chlorine atoms would exhibit characteristic downfield shifts.

Hypothetical ¹³C NMR Data Table:

Chemical Shift (δ, ppm)Assignment
Valuee.g., C-2
Valuee.g., C-4
Valuee.g., C-5
Valuee.g., C-6
Valuee.g., C-7
Valuee.g., C-3a
Valuee.g., C-7a

¹⁹F NMR for Fluorine Substitution Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for observing fluorine atoms. The spectrum of this compound would be expected to show a single signal for the fluorine atom at the C-4 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine and nearby protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would be observable in the respective NMR spectra, providing further confirmation of its position.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the arrangement of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands.

Hypothetical IR Data Table:

Wavenumber (cm⁻¹)IntensityAssignment
e.g., 3400-3300e.g., Strong, broadN-H stretching (amine)
e.g., ~1620e.g., MediumC=N stretching (thiazole)
e.g., ~1580e.g., MediumC=C stretching (aromatic)
e.g., ~1250e.g., StrongC-F stretching
e.g., ~800e.g., StrongC-Cl stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio). Analysis of the fragmentation pattern would provide further structural information, as the molecule would break apart in a predictable manner upon ionization.

Hypothetical MS Data:

Molecular Ion ([M]⁺): Expected m/z value corresponding to the molecular formula C₇H₄ClFN₂S.

Isotopic Pattern: A peak at [M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak, characteristic of the presence of a single chlorine atom.

Major Fragments: Fragmentation would likely involve the loss of small molecules or radicals, providing clues about the structure of the parent ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

In the context of academic research, HRMS is crucial for confirming the identity of newly synthesized compounds like this compound. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), researchers can distinguish between compounds with the same nominal mass but different elemental formulas.

While specific experimental HRMS data for this compound is not widely available in published academic literature, the theoretical exact mass can be calculated based on its molecular formula, C7H4ClFN2S. This calculated value serves as a benchmark for experimental verification.

Table 1: Theoretical Exact Mass of this compound

Molecular FormulaIsotopeTheoretical Exact Mass (m/z)
C7H4³⁵ClFN2S[M+H]⁺202.9849
C7H4³⁷ClFN2S[M+H]⁺204.9819

This table presents the theoretical monoisotopic masses for the protonated molecule ([M+H]⁺) considering the two major isotopes of chlorine.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive evidence of a molecule's connectivity, conformation, and intermolecular interactions in the solid state.

For a compound such as this compound, a single-crystal X-ray diffraction study would yield a wealth of information, including bond lengths, bond angles, and torsional angles. This data is invaluable for understanding the molecule's steric and electronic properties, which can influence its reactivity and biological activity.

As of the current body of scientific literature, a crystal structure for this compound has not been reported. The generation of high-quality single crystals is a prerequisite for such analysis and can often be a challenging step in the characterization process.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

ParameterExpected Data
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensions (a, b, c, α, β, γ)To be determined
Volume (ų)To be determined
Z (molecules per unit cell)To be determined
Calculated Density (g/cm³)To be determined

This table outlines the parameters that would be determined from a successful X-ray crystallographic analysis.

Chromatographic Techniques for Purity Assessment in Research Materials

The purity of a chemical compound is a critical factor in any scientific investigation, as impurities can significantly affect experimental outcomes. Chromatographic techniques are the cornerstone of purity assessment in chemical research.

For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for determining purity. These techniques separate the target compound from any impurities, and the relative peak areas in the resulting chromatogram can be used to quantify the purity level.

In academic research settings, a purity of >95% is often required for a compound to be used in further experiments. While specific research-grade purity analysis of this compound is not detailed in available scholarly articles, commercial suppliers often provide a certificate of analysis with purity data determined by techniques such as HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Common Chromatographic Methods for Purity Assessment

TechniquePrincipleTypical Application for this compound
High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning between a stationary phase and a liquid mobile phase.Determination of purity by separating the target compound from non-volatile or thermally labile impurities.
Gas Chromatography (GC)Separation based on differential partitioning between a stationary phase and a gaseous mobile phase.Assessment of purity for volatile impurities.

Computational Chemistry and Quantum Chemical Investigations of 7 Chloro 4 Fluorobenzo D Thiazol 2 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

No specific studies detailing quantum mechanical calculations for the electronic structure analysis of 7-Chloro-4-fluorobenzo[d]thiazol-2-amine were found.

There are no available research articles that present DFT-calculated molecular geometry (bond lengths, bond angles) or electronic properties (dipole moment, orbital energies) for this compound.

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting HOMO-LUMO gap for this compound have not been reported in the searched literature.

No studies containing MEP maps for this compound, which would identify its electrophilic and nucleophilic sites, were identified.

Conformational Analysis and Energy Landscapes

Research detailing the conformational analysis or potential energy landscapes for this compound is not present in the available literature.

Molecular Docking and Simulation Studies (Non-Clinical Context)

There are no published non-clinical molecular docking or simulation studies that use this compound as a ligand to investigate its binding affinity or interaction with any specific protein or macromolecule.

Prediction of Spectroscopic Parameters

While vendor websites confirm the existence of the compound, there are no computational studies available that predict its spectroscopic parameters (such as IR, NMR, or UV-Vis spectra). bldpharm.com

Theoretical Studies on Reaction Mechanisms for Benzothiazol-2-amine Synthesis

A prevalent synthetic route for which mechanistic aspects have been theoretically explored is the reaction of a substituted 2-aminothiophenol (B119425) with a cyanogen (B1215507) halide or a similar electrophilic species. This reaction is thought to proceed through a multi-step mechanism that can be analyzed from a computational perspective.

The generally accepted theoretical mechanism, extrapolated for the synthesis of this compound, would likely initiate with the nucleophilic attack of the sulfur atom of the appropriately substituted 2-aminothiophenol on the electrophilic carbon of a reagent like cyanogen bromide. This initial step is crucial as it sets the stage for the subsequent intramolecular cyclization.

Following the initial nucleophilic attack, a key intermediate is formed. Computational models would predict the geometry and electronic structure of this intermediate. The subsequent and often rate-determining step is the intramolecular cyclization. This involves the nucleophilic attack of the amino group onto the carbon atom of the newly formed thiocyanate (B1210189) moiety. Theoretical calculations can model the transition state of this cyclization, providing valuable information on the activation energy barrier. The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the benzene (B151609) ring of this compound, would be expected to influence the electron density of the reacting centers and, consequently, the energetics of the reaction pathway.

The final step in the proposed mechanism is a tautomerization or proton transfer, leading to the stable aromatic 2-aminobenzothiazole (B30445) ring system. Quantum chemical calculations can elucidate the relative stabilities of the tautomers and the potential energy surface for their interconversion.

Alternative theoretical pathways for benzothiazole (B30560) synthesis have also been considered in the literature, including metal-catalyzed cross-coupling reactions and condensations with various carbonyl compounds. For instance, the condensation of a 2-aminothiophenol with an aldehyde involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to the benzothiazole. ekb.eg While this specific route leads to 2-substituted benzothiazoles, the underlying principles of nucleophilic attack and cyclization are fundamental to benzothiazole ring formation and can be computationally modeled.

In the absence of direct computational studies on this compound, the following table summarizes the key steps in a plausible theoretical reaction mechanism based on general benzothiazole syntheses.

StepDescriptionKey Intermediates/Transition States
1Nucleophilic attack of the thiol group of a substituted 2-aminothiophenol on an electrophilic carbon source.Initial adduct formation.
2Intramolecular cyclization via nucleophilic attack of the amino group.Cyclic intermediate transition state.
3Proton transfer/tautomerization.Formation of the aromatic benzothiazole ring.

Mechanistic Investigations of 7 Chloro 4 Fluorobenzo D Thiazol 2 Amine in Pre Clinical Research Models

Molecular Interactions with Biological Targets (In Vitro Studies)

No publicly available in vitro studies have characterized the molecular interactions of 7-chloro-4-fluorobenzo[d]thiazol-2-amine with biological targets.

Enzyme Inhibition Studies (Non-Clinical)

There are no reported studies investigating the inhibitory activity of this compound against any specific enzymes.

Receptor Binding Assays (Non-Clinical)

Data from receptor binding assays for this compound are not available in the current scientific literature.

Protein-Ligand Interaction Analysis (In Vitro)

No protein-ligand interaction analyses, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy studies, have been published for this compound.

Cellular Assays for Investigating Biological Effects (Non-Clinical, Non-Dosage Specific)

There is a lack of published cellular assay data to describe the biological effects of this compound.

Cell-Based Target Engagement Studies

No studies have been found that demonstrate the engagement of this compound with its putative biological targets within a cellular context.

Phenotypic Screening in Research Cell Lines

No phenotypic screening data from research cell lines are available to indicate the potential biological or therapeutic effects of this compound.

Studies on Cellular Uptake and Distribution Mechanisms (In Vitro)

The cellular uptake of small molecules like this compound is largely governed by their physicochemical properties, such as lipophilicity and molecular size. The benzothiazole (B30560) core is inherently lipophilic, which generally favors passive diffusion across the lipid bilayer of cell membranes. The addition of chloro and fluoro substituents further enhances this lipophilicity, potentially increasing the rate of cellular entry.

In vitro studies on related fluorinated benzothiazoles have demonstrated potent activity against various human cancer cell lines, implying efficient cellular uptake to reach intracellular targets. nih.gov For instance, research on fluorinated 2-(4-aminophenyl)benzothiazoles showed potent cytotoxicity in breast cancer cell lines, which is contingent upon the compound crossing the cell membrane. nih.gov The specific positioning of the halogen atoms can influence not only uptake but also subcellular distribution, directing the compound toward particular organelles or protein complexes.

Table 1: Physicochemical Properties Influencing Cellular Uptake of Benzothiazole Scaffolds

PropertyInfluence on Cellular UptakeRelevance to this compound
Lipophilicity Generally enhances passive diffusion across cell membranes.The benzothiazole core combined with halogen (Cl, F) substituents suggests high lipophilicity, favoring uptake.
Molecular Size Smaller molecules typically diffuse more readily across membranes.As a small molecule, it is expected to readily enter cells.
Halogen Bonding Can facilitate interactions with cellular components and transport proteins. rsc.orgThe presence of chlorine and fluorine may enable specific interactions that influence uptake and retention. rsc.org
Hydrogen Bonding The 2-amino group can act as a hydrogen bond donor, influencing solubility and interaction with transporters.Potential to interact with membrane proteins and transporters.

Elucidation of Molecular Pathways Influenced by the Compound (Pre-clinical, Research Focus)

Pre-clinical research on the 2-aminobenzothiazole (B30445) scaffold has identified several key molecular pathways that are modulated by these compounds, primarily in the context of oncology. nih.govnih.gov These derivatives have been shown to act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and migration. nih.gov

Key Molecular Targets and Pathways for Benzothiazole Scaffolds:

PI3K/AKT/mTOR Pathway: Many 2-aminobenzothiazole derivatives have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. nih.govnih.gov This pathway is frequently overactivated in cancer and plays a central role in cell growth and survival. Inhibition of PI3Kγ has been specifically noted for some analogues. nih.govresearchgate.net

Receptor Tyrosine Kinases (RTKs): This class of compounds has shown inhibitory activity against RTKs such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). nih.gov By blocking these receptors, the compounds can interfere with downstream signaling cascades like the RAS/MAPK pathway, which is critical for tumor cell proliferation and angiogenesis. nih.gov

Cyclin-Dependent Kinases (CDKs): Certain 2-aminobenzothiazole derivatives have been developed as CDK inhibitors. nih.gov These enzymes control the progression of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death). nih.gov

Cytochrome P450 Enzymes: Some fluorinated benzothiazoles have been shown to induce cytochrome P450 CYP1A1, an event linked to their antitumor specificity. nih.gov This enzyme can metabolize the compound into active agents that exert cytotoxic effects within sensitive cancer cells. nih.gov

Given its structure, this compound is hypothesized to engage with one or more of these pathways. The specific halogenation pattern at the 4- and 7-positions would likely modulate its binding affinity and selectivity for these protein targets.

Comparative Mechanistic Studies with Related Benzothiazole Scaffolds

The biological activity of benzothiazole derivatives is highly dependent on the substitution patterns on the fused benzene (B151609) ring. nih.gov Comparative studies allow researchers to understand how modifications, such as the addition of halogen atoms, affect the mechanism of action.

For instance, the position of a fluorine atom on the benzothiazole ring can dramatically alter biological outcomes. Studies comparing 5-fluoro and 6-fluoro isomers of 2-(4-amino-3-methylphenyl)benzothiazole revealed differences in their metabolic profiles and dose-response relationships in cancer cell lines. nih.gov The 5-fluoro analogue was identified as a potent, broad-spectrum agent that, unlike its 6-fluoro counterpart, did not produce exportable metabolites in sensitive cells, suggesting a more targeted intracellular action. nih.gov

Similarly, the presence of a chlorine atom, as seen in this compound, often contributes to increased potency. A related compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, was found to significantly inhibit cancer cell proliferation and key inflammatory signaling pathways. nih.gov Another study highlighted the promising antifungal activity of certain 7-Chloro-6-fluorobenzothiazole derivatives. researchgate.net

Table 2: Comparison of Biological Activities in Substituted Benzothiazole Scaffolds

Compound/ScaffoldKey Mechanistic FindingPotential Implication for this compound
Fluorinated 2-(4-aminophenyl)benzothiazoles Position of fluorine atom influences metabolism and cytotoxicity profile. nih.govThe 4-fluoro position may confer a specific metabolic stability and target interaction profile.
2-Aminobenzothiazole Derivatives Inhibition of PI3K, EGFR, and CDK signaling pathways. nih.govnih.govnih.govLikely to exhibit kinase inhibitory activity, with specificity influenced by the halogen substituents.
Chloro-substituted Benzothiazoles Often associated with enhanced potency in anticancer and anti-inflammatory assays. nih.govThe 7-chloro group is expected to contribute positively to the compound's overall biological potency.
7-Chloro-6-fluorobenzothiazole Derivatives Demonstrated notable antifungal properties. researchgate.netSuggests a potential for antimicrobial activity in addition to other bioactivities.

Future Directions and Emerging Research Opportunities for Halogenated Benzothiazol 2 Amines

Exploration of Novel Synthetic Methodologies for Enhanced Scalability

The advancement of research and potential commercial application of 7-chloro-4-fluorobenzo[d]thiazol-2-amine hinges on the development of efficient and scalable synthetic routes. Traditional methods for benzothiazole (B30560) synthesis often involve harsh reaction conditions, toxic reagents, or low yields, which are not ideal for large-scale production. researchgate.netmdpi.com Future research is increasingly focused on pioneering methodologies that are not only high-yielding but also economically and environmentally sustainable.

Key areas of exploration include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety compared to batch processes. Adapting current synthetic routes to a flow chemistry setup could be a significant step towards scalability.

Catalyst Innovation: Research into novel catalysts, including heterogeneous catalysts and nanocatalysts, could lead to more efficient and recyclable synthetic processes. mdpi.com For instance, the use of a reusable catalyst could dramatically reduce production costs and waste. nih.gov

Integration of this compound into Advanced Medicinal Chemistry Scaffolds

The benzothiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comontosight.ai The specific halogenation pattern of this compound provides a unique starting point for designing next-generation therapeutic agents. The chloro and fluoro groups can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

Future medicinal chemistry research could focus on:

Kinase Inhibitors: The benzothiazole scaffold has been successfully employed in the design of kinase inhibitors for cancer therapy. nih.gov Derivatives of this compound could be synthesized and screened for inhibitory activity against key oncogenic kinases like EGFR or Hsp90. nih.govmdpi.com

Antiproliferative Agents: By modifying the 2-amino group, a library of novel derivatives can be created and evaluated for their cytotoxic effects against various cancer cell lines. nih.govmdpi.com Studies have already shown that related chlorinated benzothiazole compounds exhibit significant antiproliferative activity. nih.gov

Antimicrobial Compounds: Halogenated aromatic systems are known to contribute to antimicrobial activity. New derivatives could be developed as potential agents against drug-resistant bacteria and fungi. nih.govresearchgate.net

Table 1: Potential Medicinal Chemistry Applications for Halogenated Benzothiazole Scaffolds
Target ClassRationale for Benzothiazole ScaffoldPotential Advantage of 7-Chloro-4-fluoro SubstitutionRelevant Research Findings
Protein Kinase InhibitorsProven scaffold for ATP-competitive inhibition.Halogens can form specific interactions (halogen bonds) in the ATP binding pocket and improve metabolic stability.Benzothiazole derivatives identified as promising EGFR tyrosine kinase inhibitors. nih.gov
Anticancer AgentsCore of compounds targeting various cancer pathways, including apoptosis induction.Modulates lipophilicity for better cell membrane permeability and target engagement.Structurally similar compounds show potent in vitro anti-tumor properties. researchgate.net
Antimicrobial AgentsBroad-spectrum activity associated with the benzothiazole nucleus.Enhances antimicrobial potency and overcomes resistance mechanisms.Various benzothiazole derivatives have been synthesized and tested for antibacterial and antifungal activities. nih.govresearchgate.net
Anti-inflammatory AgentsInhibition of inflammatory pathways and enzymes.May improve pharmacokinetic properties and target selectivity.Novel benzothiazole derivatives have been evaluated for anti-inflammatory effects. nih.gov

Application in Probe Development for Biological System Interrogation

The inherent fluorescence properties of many benzothiazole derivatives make them attractive candidates for the development of molecular probes. researchgate.net These probes can be used to visualize and study complex biological processes within living cells and organisms. The this compound scaffold can be functionalized to create probes with specific targeting capabilities.

Emerging opportunities include:

Fluorescent Biosensors: By attaching a recognition moiety (e.g., a ligand for a specific protein) to the benzothiazole core, researchers can design "turn-on" or "turn-off" fluorescent sensors that signal the presence of a target analyte.

Cell Imaging Agents: Derivatives can be developed to selectively stain specific cellular organelles or structures, aiding in the study of cell biology.

PET Imaging Agents: The introduction of a fluorine atom makes this scaffold particularly suitable for development as a Positron Emission Tomography (PET) imaging agent by incorporating the radioactive isotope ¹⁸F, which could be used for cancer diagnosis. nih.gov

Development of Chemoinformatic Models for Predicting Activity

As more derivatives of this compound are synthesized and tested, the resulting data can be used to build powerful chemoinformatic and computational models. These in silico tools can accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of new, unsynthesized compounds.

Future directions in this area involve:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of benzothiazole derivatives with their biological activities. This can guide the design of more potent compounds.

Molecular Docking: Using computer simulations to predict how these molecules bind to the active sites of therapeutic targets like enzymes and receptors. mdpi.comnih.gov This provides insights into the mechanism of action and helps in optimizing the molecular structure for better binding affinity.

ADME/Tox Prediction: Employing machine learning models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery pipeline. nih.govnih.gov

Potential as a Versatile Building Block in Chemical Biology Research

Beyond medicinal chemistry, this compound serves as a versatile building block for creating specialized tools for chemical biology. The 2-amino group is a convenient handle for chemical modification, allowing for its conjugation to other molecules of interest.

Potential applications include:

Affinity-Based Probes: The scaffold can be incorporated into probes used for "chemical proteomics" to identify the protein targets of bioactive small molecules.

Fragment-Based Discovery: The compound itself can be used as a fragment in screening campaigns to identify initial hits for drug discovery programs. Its defined structure and substitution pattern provide a solid starting point for fragment elaboration.

Sustainability and Green Chemistry Aspects in the Synthesis of Benzothiazole Derivatives

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. bohrium.com The synthesis of this compound and its derivatives is an area ripe for the application of these principles.

Future research should prioritize:

Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly reduce reaction times and improve yields compared to traditional heating methods. researchgate.netairo.co.in

Green Solvents: Exploring the use of environmentally benign solvents like water, ethanol, or ionic liquids in place of hazardous organic solvents. airo.co.inorgchemres.org

Catalyst-Free Reactions: Developing synthetic protocols that proceed efficiently without the need for metal-based or toxic catalysts. acs.org

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Benzothiazoles
ParameterConventional MethodsGreen Chemistry ApproachesPotential Impact
Energy SourceConventional heating (oil baths)Microwave irradiation, UltrasoundReduced energy consumption and reaction times. airo.co.in
SolventsVolatile organic compounds (e.g., toluene, DMF)Water, ethanol, ionic liquids, solvent-free conditionsReduced environmental pollution and health hazards. bohrium.comorgchemres.org
CatalystsOften require metal catalysts or harsh acids/basesRecyclable catalysts, biocatalysts (enzymes), catalyst-free methodsMinimized waste, reduced cost, and improved process safety. nih.govacs.org
EfficiencyVariable yields, often require purificationHigher yields, improved purity, fewer side productsBetter process efficiency (lower E-Factor). airo.co.in

Q & A

Q. Table: Optimization Variables

ParameterEffectExample
Solvent polarityInfluences reaction rateEthanol vs. DMF
Catalyst (e.g., H₂SO₄)Accelerates cyclizationUsed in thiadiazole synthesis
Temperature controlMinimizes decompositionReflux at 80–100°C

Advanced: What strategies are effective for co-crystallization to enhance bioavailability or stability?

Methodological Answer:
Co-crystallization with carboxylic acids (e.g., acetic acid derivatives) improves solubility and thermal stability. For instance, 6-bromobenzo[d]thiazol-2-amine forms co-crystals via slow evaporation, analyzed by single-crystal XRD to confirm packing motifs . Solvent-drop grinding or slurry methods are alternatives for rapid screening .

Advanced: How to design robust biological activity assays for this compound?

Methodological Answer:
In vitro antibacterial/fungal assays follow standardized protocols:

  • Bacterial Strains : S. aureus, E. coli (ATCC strains) .
  • Antifungal Testing : C. albicans via agar dilution (MIC determination) .
  • Dose-Response Curves : IC₅₀ calculations using serial dilutions (e.g., 1–100 µg/mL) .

Q. Table: Example Bioassay Design

ParameterDetailsReference
Microbial StrainsGram-positive/negative bacteria, fungi
Incubation24–48 hrs at 37°C
ControlsPositive (ciprofloxacin), negative (DMSO)

Advanced: What computational or mechanistic studies elucidate its pharmacological potential?

Methodological Answer:
Docking studies (e.g., with bacterial DNA gyrase or fungal CYP51) predict binding affinity. Molecular dynamics simulations assess stability of ligand-target complexes . For apoptosis-inducing derivatives, caspase-3 activation assays link structural features (e.g., chloro/fluoro substituents) to activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.